molecular formula C8H9IN2O2 B13125083 (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid

(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid

Cat. No.: B13125083
M. Wt: 292.07 g/mol
InChI Key: VDDDJIMKXUNHFP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a chiral amino acid derivative that features an iodine-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the pyridine ring . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The iodine-substituted pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the iodine atom or modify the pyridine ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure with a bromine atom instead of iodine.

    (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom in place of iodine.

    (S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid: Features a fluorine atom instead of iodine.

Uniqueness

The uniqueness of (S)-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid lies in the presence of the iodine atom, which can confer distinct reactivity and binding properties compared to its halogen-substituted analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions and applications in various fields.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

(2S)-2-amino-3-(6-iodopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

VDDDJIMKXUNHFP-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@@H](C(=O)O)N)I

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.